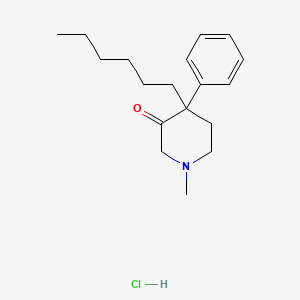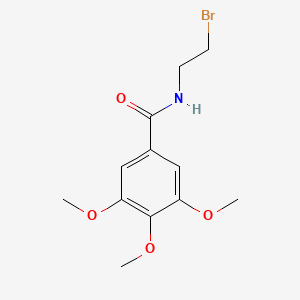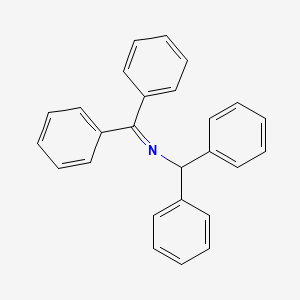
4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile is a chemical compound with the molecular formula C14H11ClFN3O and a molecular weight of 291.71 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, a fluoro group, and a pyrazolyl group attached to a benzonitrile core . It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-fluorobenzonitrile and 1-methyl-1H-pyrazole.
Pyrazole Introduction: The pyrazole moiety is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Analyse Chemischer Reaktionen
4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: These interactions can modulate various biochemical pathways, resulting in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile can be compared with similar compounds such as:
4-Chloro-6-cyclopropoxy-3-fluoro-2-(2-methylpyrazol-3-yl)benzonitrile: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
4-Chloro-6-cyclopropoxy-3-fluoro-2-(1H-pyrazol-5-yl)benzonitrile: This compound lacks the methyl group on the pyrazole ring, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C14H11ClFN3O |
|---|---|
Molekulargewicht |
291.71 g/mol |
IUPAC-Name |
4-chloro-6-cyclopropyloxy-3-fluoro-2-(2-methylpyrazol-3-yl)benzonitrile |
InChI |
InChI=1S/C14H11ClFN3O/c1-19-11(4-5-18-19)13-9(7-17)12(20-8-2-3-8)6-10(15)14(13)16/h4-6,8H,2-3H2,1H3 |
InChI-Schlüssel |
CQSUJQQYKZFYOA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C2=C(C(=CC(=C2F)Cl)OC3CC3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14008118.png)
![4-[(E)-(2,3-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B14008122.png)
![7-(4-Chlorophenyl)-5-methyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B14008126.png)





![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)
